![molecular formula C17H25N3O4S B10884167 1-(3-Methylcyclohexyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10884167.png)
1-(3-Methylcyclohexyl)-4-[(2-nitrophenyl)sulfonyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methylcyclohexyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is a complex organic compound that features a piperazine ring substituted with a 3-methylcyclohexyl group and a 2-nitrophenylsulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylcyclohexyl)-4-[(2-nitrophenyl)sulfonyl]piperazine typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 3-Methylcyclohexyl Group: This step involves the alkylation of the piperazine ring with 3-methylcyclohexyl halide in the presence of a strong base such as sodium hydride.
Sulfonylation with 2-Nitrophenylsulfonyl Chloride: The final step is the sulfonylation of the piperazine derivative with 2-nitrophenylsulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
化学反应分析
Types of Reactions
1-(3-Methylcyclohexyl)-4-[(2-nitrophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The sulfonyl group can be reduced to a thiol group using reagents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride.
Substitution: Various electrophiles, such as alkyl halides, under basic conditions.
Major Products
Reduction of Nitro Group: 1-(3-Methylcyclohexyl)-4-[(2-aminophenyl)sulfonyl]piperazine.
Reduction of Sulfonyl Group: 1-(3-Methylcyclohexyl)-4-[(2-mercaptophenyl)sulfonyl]piperazine.
科学研究应用
1-(3-Methylcyclohexyl)-4-[(2-nitrophenyl)sulfonyl]piperazine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: The compound can be utilized in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It can serve as a probe to study the interactions of piperazine derivatives with biological targets.
作用机制
The mechanism of action of 1-(3-Methylcyclohexyl)-4-[(2-nitrophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenylsulfonyl group can act as a pharmacophore, interacting with active sites of enzymes or binding pockets of receptors, thereby modulating their activity. The piperazine ring provides structural rigidity and enhances binding affinity.
相似化合物的比较
Similar Compounds
1-(3-Methylcyclohexyl)-4-[(2-aminophenyl)sulfonyl]piperazine: Similar structure but with an amino group instead of a nitro group.
1-(3-Methylcyclohexyl)-4-[(2-mercaptophenyl)sulfonyl]piperazine: Similar structure but with a thiol group instead of a sulfonyl group.
Uniqueness
1-(3-Methylcyclohexyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is unique due to the presence of both a nitrophenylsulfonyl group and a 3-methylcyclohexyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development.
属性
分子式 |
C17H25N3O4S |
|---|---|
分子量 |
367.5 g/mol |
IUPAC 名称 |
1-(3-methylcyclohexyl)-4-(2-nitrophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C17H25N3O4S/c1-14-5-4-6-15(13-14)18-9-11-19(12-10-18)25(23,24)17-8-3-2-7-16(17)20(21)22/h2-3,7-8,14-15H,4-6,9-13H2,1H3 |
InChI 键 |
JYTRNMDZQMRGJH-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCC(C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


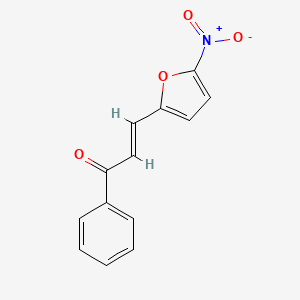
![2-{5-[(E)-2-(4-Methoxy-phenyl)-vinyl]-2H-[1,2,4]triazol-3-yl}-phenol](/img/structure/B10884088.png)
![(2,3-Dimethoxyphenyl)[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10884094.png)
![1-[(4-Fluorophenyl)sulfonyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B10884099.png)
methanone](/img/structure/B10884104.png)
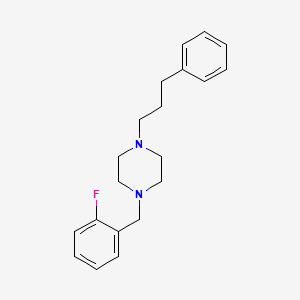
![1-(4-Ethylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B10884108.png)
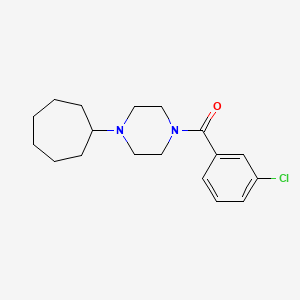
![1-[4-(4-Bromobenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B10884120.png)
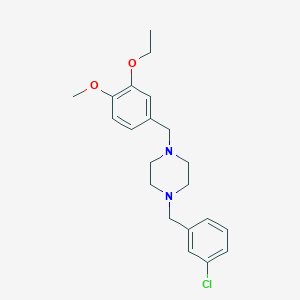
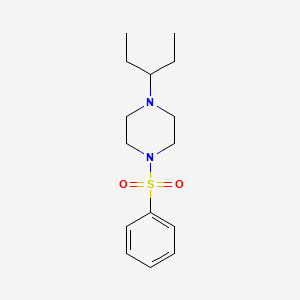
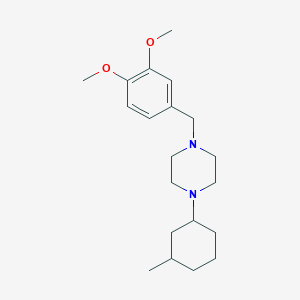
![2-(Biphenyl-4-yloxy)-1-{4-[(naphthalen-2-yloxy)acetyl]piperazin-1-yl}ethanone](/img/structure/B10884178.png)
![1-[4-(Benzylsulfonyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B10884182.png)
